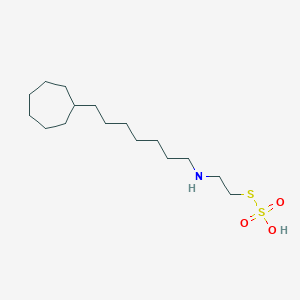
7-(2-Sulfosulfanylethylamino)heptylcycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Sulfosulfanylethylamino)heptylcycloheptane is a complex organic compound characterized by a cycloheptane ring substituted with a heptyl chain and an amino group linked to a sulfosulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Sulfosulfanylethylamino)heptylcycloheptane typically involves multiple steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through the Clemmensen reduction of cycloheptanone.
Introduction of the Heptyl Chain: The heptyl chain can be introduced via a Friedel-Crafts alkylation reaction using heptyl chloride and an appropriate catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Sulfosulfanyl Group Addition: The sulfosulfanyl group can be added through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfosulfanyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the cycloheptane ring or the sulfosulfanyl group, potentially leading to the formation of simpler hydrocarbons or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and simpler hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-(2-Sulfosulfanylethylamino)heptylcycloheptane involves its interaction with specific molecular targets. The sulfosulfanyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptane: A simpler analog without the heptyl chain and functional groups.
Heptylcycloheptane: Lacks the amino and sulfosulfanyl groups.
7-Aminoheptylcycloheptane: Similar but without the sulfosulfanyl group.
Uniqueness
7-(2-Sulfosulfanylethylamino)heptylcycloheptane is unique due to the presence of both the sulfosulfanyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds cannot fulfill.
Eigenschaften
CAS-Nummer |
21209-16-5 |
|---|---|
Molekularformel |
C16H33NO3S2 |
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
7-(2-sulfosulfanylethylamino)heptylcycloheptane |
InChI |
InChI=1S/C16H33NO3S2/c18-22(19,20)21-15-14-17-13-9-5-1-2-6-10-16-11-7-3-4-8-12-16/h16-17H,1-15H2,(H,18,19,20) |
InChI-Schlüssel |
AUHFJVPFZBSCTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)CCCCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


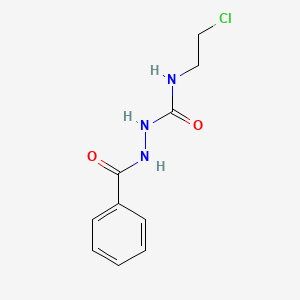



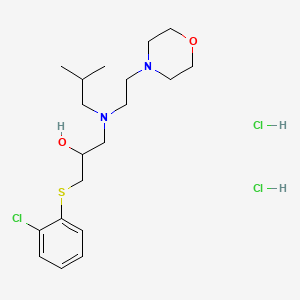
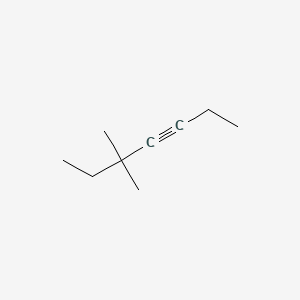
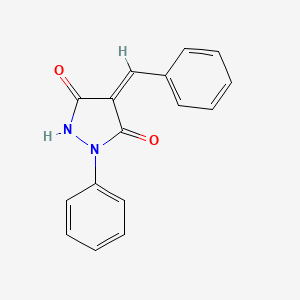
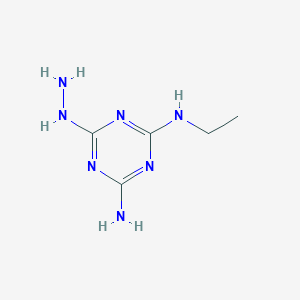
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)



![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)

